
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester is a chemical compound with the molecular formula C16H23O5P and a molecular weight of 326.325. This compound is known for its unique structure, which includes a phosphonic acid group and a diethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate organic compounds under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and purity of the compound .
Analyse Des Réactions Chimiques
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, dimethyl ester: Similar in structure but with different ester groups, leading to variations in chemical properties and applications.
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, monoethyl ester: Contains only one ester group, resulting in different reactivity and uses.
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, triethyl ester: With three ester groups, this compound exhibits unique chemical behavior compared to the diethyl ester variant.
Propriétés
Numéro CAS |
109262-52-4 |
|---|---|
Formule moléculaire |
C16H23O5P |
Poids moléculaire |
326.32 g/mol |
Nom IUPAC |
3-[diethoxyphosphoryl(phenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H23O5P/c1-5-20-22(19,21-6-2)16(14-10-8-7-9-11-14)15(12(3)17)13(4)18/h7-11,15-16H,5-6H2,1-4H3 |
Clé InChI |
GEYDOPPDHKNRNF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)C(C(=O)C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


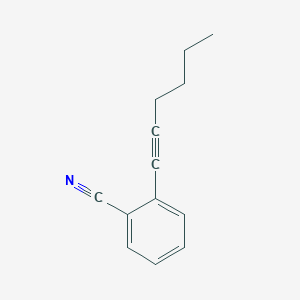
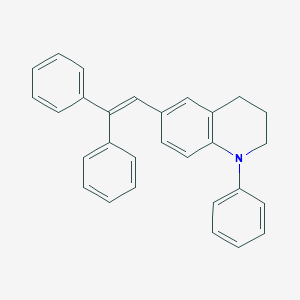


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
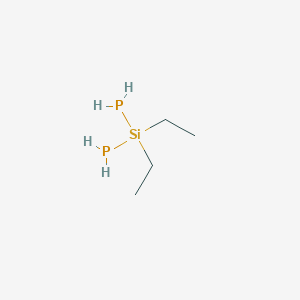
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
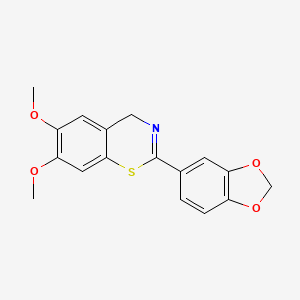
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
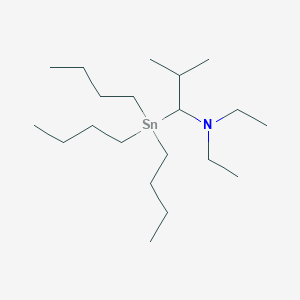
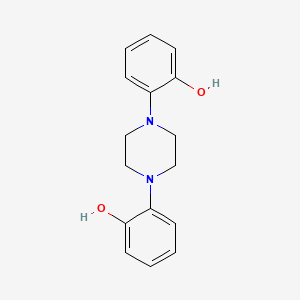
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
